Hesperetin 3',7-O-diglucuronide
Overview
Description
Hesperetin 3’,7-O-diglucuronide is a flavonoid compound belonging to the class of flavonoid-7-O-glucuronides. These compounds are phenolic in nature and contain a flavonoid moiety that is O-glycosidically linked to glucuronic acid at the C7-position . Hesperetin 3’,7-O-diglucuronide is a metabolite of hesperidin, which is commonly found in citrus fruits such as oranges and lemons .
Preparation Methods
The preparation of Hesperetin 3’,7-O-diglucuronide involves the hydrolysis of hesperidin in the gastrointestinal tract, followed by conjugation during absorption This process results in the formation of hesperetin, which is then further metabolized to form Hesperetin 3’,7-O-diglucuronide
Chemical Reactions Analysis
Hesperetin 3’,7-O-diglucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of alcohols.
Scientific Research Applications
Hesperetin 3’,7-O-diglucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its antioxidant properties and its ability to undergo various chemical reactions . In biology, it is investigated for its role in cellular processes and its potential as a therapeutic agent. In medicine, it has been shown to have anti-inflammatory, vasodilatory, and hypotensive effects . In industry, it is used in the development of nutraceuticals and functional foods.
Mechanism of Action
The mechanism of action of Hesperetin 3’,7-O-diglucuronide involves its interaction with various molecular targets and pathways. It exerts its effects by reducing or inhibiting the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reducing microsomal triglyceride transfer protein (MTP) activity . Additionally, it upregulates the LDL receptor, leading to reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of these lipoproteins .
Comparison with Similar Compounds
Hesperetin 3’,7-O-diglucuronide is similar to other hesperetin metabolites such as hesperetin-7-O-glucuronide and hesperetin-3’-O-glucuronide . it is unique in its specific glucuronidation pattern, which may influence its biological activity and therapeutic potential. Other similar compounds include hesperetin-3’-O-sulfate and hesperetin-7-O-sulfate, which also exhibit various biological activities .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[2-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O18/c1-41-12-3-2-8(4-14(12)44-28-22(36)18(32)20(34)24(46-28)26(39)40)13-7-11(30)16-10(29)5-9(6-15(16)43-13)42-27-21(35)17(31)19(33)23(45-27)25(37)38/h2-6,13,17-24,27-29,31-36H,7H2,1H3,(H,37,38)(H,39,40)/t13?,17-,18-,19-,20-,21+,22+,23-,24-,27+,28+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQALSJOSDMKCR-HXPBIGRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O18 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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